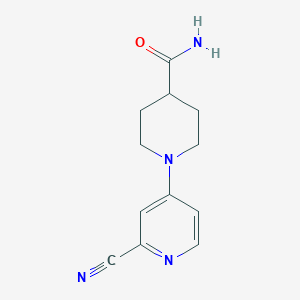
2-Phenyl-2-(1,2,5-thiadiazole-3-carbonylamino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-2-(1,2,5-thiadiazole-3-carbonylamino)propanoic acid, commonly known as PTAC, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. PTAC belongs to the class of thiadiazole derivatives and is known for its diverse biological activities.
作用机制
The exact mechanism of action of PTAC is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways involved in cell proliferation, inflammation, and oxidative stress. PTAC has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
PTAC has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit the production of pro-inflammatory cytokines, and induce apoptosis in cancer cells. PTAC has also been found to possess neuroprotective effects by reducing neuronal cell death and improving cognitive function.
实验室实验的优点和局限性
One of the major advantages of PTAC is its diverse biological activities, which make it a potential candidate for the development of new drugs. However, one of the limitations of PTAC is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the safety and efficacy of PTAC in humans.
未来方向
There are several future directions for the study of PTAC. One area of research is the development of new drug formulations that can improve the solubility and bioavailability of PTAC. Another area of research is the exploration of the potential therapeutic applications of PTAC in other fields of medicine, such as cardiovascular disease and diabetes. Finally, further studies are needed to fully understand the mechanism of action of PTAC and its potential side effects.
合成方法
PTAC can be synthesized through various methods, including the reaction of 2-aminothiophenol with ethyl acetoacetate and then reacting the resulting compound with benzyl chloroformate. Another method involves the reaction of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization with phosgene and treatment with benzylamine.
科学研究应用
PTAC has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative disorders. PTAC has been shown to exhibit potent anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, PTAC has shown neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.
属性
IUPAC Name |
2-phenyl-2-(1,2,5-thiadiazole-3-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-12(11(17)18,8-5-3-2-4-6-8)14-10(16)9-7-13-19-15-9/h2-7H,1H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORSXCJFMZFOAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)NC(=O)C2=NSN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2-(1,2,5-thiadiazole-3-carbonylamino)propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(3,5-Dimethylphenyl)triazol-4-yl]ethanol](/img/structure/B7555413.png)
![4-[(1-Cyclohexylpropylamino)methyl]benzoic acid](/img/structure/B7555416.png)
![4-[(2,2,6-Trimethylmorpholin-4-yl)methyl]pyridin-2-amine](/img/structure/B7555421.png)
![[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7555428.png)
![4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]pyridin-2-amine](/img/structure/B7555431.png)


![N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine](/img/structure/B7555455.png)
![3-[(2-amino-4-methoxybutanoyl)amino]-N,4-dimethylbenzamide](/img/structure/B7555467.png)



![5-[[2-(3-Chlorophenyl)acetyl]amino]-2-fluorobenzoic acid](/img/structure/B7555507.png)